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molecular formula C11H16O4 B8748332 Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 34916-57-9

Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

Cat. No. B8748332
M. Wt: 212.24 g/mol
InChI Key: NKYDQIONNPENJX-UHFFFAOYSA-N
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Patent
US05292937

Procedure details

To stirred, refluxing mixture of 100.0 grams (1.22 mole) of cyclohexene and 0.037 gram (0.0001 mole) of cupric acetylacetonate was fed 22.7 grams (0.14 mole) of dimethyl diazomalonate over a 25-hour period by means of a syringe pump. Refluxing was continued for an additional 8 hours after which distillation of the reaction mixture was begun, employing a small Vigreux column. After removing about 32 grams of cyclohexene overhead, to a head temperature of 80° C., the residue was allowed to cool. The solidified residue was worked up by flash column chromatography on silica gel to give 17.53 grams (0.08 mole) of dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate having a melting point of 83° C.-86° C. Elemental analysis of the product indicated the following:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
catalyst
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[N+](=[C:9]([C:14]([O:16][CH3:17])=[O:15])[C:10]([O:12][CH3:13])=[O:11])=[N-]>CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Cu]>[CH:1]12[C:9]([C:14]([O:16][CH3:17])=[O:15])([C:10]([O:12][CH3:13])=[O:11])[CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.037 g
Type
catalyst
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OC)C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
over a 25-hour
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
DISTILLATION
Type
DISTILLATION
Details
after which distillation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
After removing about 32 grams of cyclohexene overhead
CUSTOM
Type
CUSTOM
Details
to a head temperature of 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C12CCCCC2C1(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
AMOUNT: MASS 17.53 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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